molecular formula C12H16BrN B2370624 2-[(3-Bromophenyl)methyl]piperidine CAS No. 1225784-84-8

2-[(3-Bromophenyl)methyl]piperidine

Cat. No.: B2370624
CAS No.: 1225784-84-8
M. Wt: 254.171
InChI Key: MFHJYWWTKDBKNH-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)methyl]piperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromophenyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)methyl]piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzyl chloride and piperidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-bromobenzyl chloride is reacted with piperidine under reflux conditions in an appropriate solvent, such as ethanol or toluene. The reaction mixture is then stirred for several hours to ensure complete conversion.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the efficient production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine.

    Substitution: Substituted products with nucleophiles replacing the bromine atom.

Scientific Research Applications

2-[(3-Bromophenyl)methyl]piperidine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromophenyl)methyl]piperidine
  • 2-[(3-Chlorophenyl)methyl]piperidine
  • 2-[(3-Fluorophenyl)methyl]piperidine

Uniqueness

2-[(3-Bromophenyl)methyl]piperidine is unique due to the presence of the bromine atom at the 3-position of the phenyl ring. This specific substitution pattern can influence the compound’s reactivity and interaction with biological targets, distinguishing it from other similar compounds with different halogen substitutions.

Properties

IUPAC Name

2-[(3-bromophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-14-12/h3-5,8,12,14H,1-2,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHJYWWTKDBKNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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